4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride

Catalog No.
S819974
CAS No.
1803600-53-4
M.F
C7H20Cl2N2O
M. Wt
219.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydroc...

CAS Number

1803600-53-4

Product Name

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride

IUPAC Name

4-[2-aminoethyl(methyl)amino]butan-2-ol;dihydrochloride

Molecular Formula

C7H20Cl2N2O

Molecular Weight

219.15 g/mol

InChI

InChI=1S/C7H18N2O.2ClH/c1-7(10)3-5-9(2)6-4-8;;/h7,10H,3-6,8H2,1-2H3;2*1H

InChI Key

AGLKPUGBWBBOMD-UHFFFAOYSA-N

SMILES

CC(CCN(C)CCN)O.Cl.Cl

Canonical SMILES

CC(CCN(C)CCN)O.Cl.Cl

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride is a chemical compound with the CAS Number 1803600-53-4 and a molecular weight of 219.15 g/mol. Its IUPAC name reflects its structural complexity, indicating the presence of both amino and hydroxyl functional groups. The molecular formula is C7H18N2O·2Cl, and it features a butanol backbone modified with an aminoethyl group.

Physical and Chemical Properties

This compound is generally characterized as a viscous oil at room temperature. Its solubility in water and other solvents is influenced by the presence of dihydrochloride salts, which enhance its ionic character and facilitate interactions in biological systems .

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to local regulations for hazardous waste.
Typical for amines and alcohols, including:

  • Nucleophilic substitutions: The amino groups can participate in nucleophilic attacks on electrophiles.
  • Reductive amination: This process can be employed to synthesize derivatives or analogs.
  • Acid-base reactions: The basicity of the amine allows it to react with acids, forming salts .

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial and fungal strains, suggesting that 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride may also possess similar bioactivity . Additionally, studies suggest potential applications in modulating neurotransmitter systems due to its structural similarity to known neuroactive agents.

The synthesis of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride typically involves the following methods:

  • Reductive Amination: This method combines an aldehyde or ketone with an amine in the presence of a reducing agent.
  • Enamine Formation: An enamine can be formed from a ketone and an amine, followed by hydrogenation to yield the desired product.
  • Direct Alkylation: This involves the alkylation of an amine with a suitable alkyl halide under basic conditions .

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing drugs targeting various biological pathways.
  • Biochemical Research: Useful in studies involving neurotransmitter systems or as a reagent in organic synthesis.
  • Antimicrobial Agents: Investigated for its potential use against resistant microbial strains .

Interaction studies have highlighted the compound's ability to bind with various biological targets, including enzymes and receptors involved in neurotransmission. Molecular docking studies suggest that it may inhibit specific growth factors or enzymes, thereby influencing cellular pathways relevant to disease states . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride, including:

Compound NameCAS NumberKey Features
4-Amino-2-methylbutan-2-ol26734-08-7Simpler structure; lacks additional amino group
3-Amino-1-butanol5985-81-9Similar alcohol functionality; different chain length
N,N-Dimethylglycine1118-92-9Contains methyl groups; different biological activity
3-Amino-N-methylpropan-1-ol13551-24-5Similar amino alcohol structure; differing side chains

Uniqueness

The uniqueness of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride lies in its complex structure that combines multiple functional groups, allowing for diverse chemical reactivity and potential biological activity not found in simpler analogs. Its specific arrangement of amino and hydroxyl groups may confer distinct pharmacological properties that warrant further investigation .

Dates

Modify: 2024-04-14

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